Enciprazine is a compound classified as an anxiolytic and antipsychotic belonging to the phenylpiperazine class. It was developed under the developmental code names WY-48624 and D-3112 but was never marketed. The compound exhibits a high affinity for various receptors, including the α1-adrenergic receptor and the 5-HT1A serotonin receptor, suggesting its potential therapeutic effects in treating anxiety and related disorders .
Enciprazine is synthesized from 3,4,5-trimethoxyphenol through a series of chemical reactions involving epichlorohydrin and o-anisyl-piperazine. Its molecular formula is C23H32N2O6, with a molar mass of approximately 432.517 g/mol . This compound belongs to a broader category of drugs that target neurotransmitter systems involved in mood regulation.
The synthesis of (S)-enciprazine has been described as a concise asymmetric process. A notable method involves the alkylation of 3,4,5-trimethoxyphenol with epichlorohydrin, leading to the formation of [(3,4,5-trimethoxyphenoxy)methyl]oxirane. This epoxide is subsequently reacted with o-anisyl-piperazine to yield enciprazine .
The synthesis can be summarized in the following steps:
This method emphasizes high enantioselectivity and efficiency, making it suitable for laboratory-scale production .
Enciprazine's molecular structure features a complex arrangement that includes multiple methoxy groups attached to a phenolic core, along with a piperazine ring. The structural formula can be represented as follows:
COC1=CC(OCC(O)CN2CCN(CC2)C3=C(OC)C=CC=C3)=CC(OC)=C1OC
InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3...
.The presence of multiple functional groups contributes to its pharmacological activity.
Enciprazine can undergo various chemical reactions typical for organic compounds:
The major products from these reactions include carboxylic acids or ketones from oxidation, alcohols from reduction, and various substituted derivatives from substitution reactions.
Enciprazine primarily acts as a GABA_A receptor agonist, which plays a crucial role in mediating inhibitory neurotransmission in the brain. This mechanism helps reduce neuronal excitability and is associated with anxiolytic effects. The compound's interaction with serotonin receptors also contributes to its potential therapeutic effects in anxiety disorders .
Research indicates that while enciprazine was well-tolerated during clinical trials with low sedative side effects reported, further development was halted due to inconclusive efficacy results .
Although enciprazine was never marketed as a therapeutic agent, its development was primarily aimed at treating anxiety disorders due to its pharmacological profile targeting GABA_A and serotonin receptors. The research surrounding enciprazine contributes valuable insights into the development of new anxiolytic medications and understanding receptor interactions that could lead to more effective treatments for anxiety-related conditions .
Enciprazine (chemical name: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol) emerged as a phenylpiperazine-based psychotherapeutic candidate during the late 20th century. Developed under the code names WY-48624 and D-3112, it reached the stage of pharmacological characterization but was never marketed for clinical use [4]. The compound was initially investigated as an anxiolytic and antipsychotic agent, with research focusing on its unique receptor interaction profile. The hydrochloride salt form, designated enciprazine hydrochloride (USAN), was subjected to preclinical evaluation to assess its therapeutic potential [4]. Early research hypothesized that enciprazine might produce ortho-methoxyphenylpiperazine (oMeOPP) – a potent serotonin receptor agonist with high affinity for 5-HT₁A receptors – as a significant active metabolite. However, subsequent metabolic studies revealed this was not the case, redirecting attention to the intrinsic activity of the parent molecule [4] [6]. The synthetic pathway to enciprazine involves a convergent two-step process: initial alkylation of 3,4,5-trimethoxyphenol (antiarol) with epichlorohydrin yields [(3,4,5-trimethoxyphenoxy)methyl]oxirane, followed by nucleophilic ring opening with o-anisylpiperazine under basic conditions to form the final molecule [4].
Enciprazine belongs to the phenylpiperazine-quinoxaline hybrid structural class, characterized by a quinoxaline core linked to a piperazine moiety through a propanoloxy bridge. While enciprazine itself contains a substituted quinoxaline fragment, it is structurally distinct from classical quinoxaline therapeutics like quinacillin (antibacterial), varenicline (smoking cessation), and brimonidine (anti-glaucoma agent), which feature simpler quinoxaline ring systems without the extended piperazine side chain [1] [3]. The molecular architecture of enciprazine incorporates several pharmacophoric elements: (1) a 1-(2-methoxyphenyl)piperazine unit associated with serotonin receptor modulation; (2) a propanol linker providing conformational flexibility; and (3) a 3,4,5-trimethoxyphenyl system contributing to receptor affinity through hydrophobic interactions and potential hydrogen bonding [4] [6].
Table 1: Structural and Therapeutic Comparison of Quinoxaline-Derived Pharmaceuticals
Compound | Core Structure | Key Substituents | Primary Therapeutic Application |
---|---|---|---|
Enciprazine, (S)- | Quinoxaline-piperazine | 2-Methoxyphenylpiperazine, 3,4,5-trimethoxyphenoxypropanol | Investigational anxiolytic/antipsychotic |
Brimonidine | Quinoxaline | Imidazoline, tetrahydroisoquinoline | Anti-glaucoma agent [1] |
Dioxidine | Quinoxaline 1,4-dioxide | Bis(hydroxymethyl) | Broad-spectrum antibacterial [1] |
Varenicline | Quinoxaline | Azabicyclo[2.2.1]heptane | Smoking cessation aid [3] |
Carbadox | Quinoxaline 1,4-dioxide | Methyl N-oxide, quinoxaline-2-carboxamide | Veterinary antibacterial [5] |
The structural complexity of enciprazine relative to simpler quinoxaline derivatives provides enhanced binding specificity at central nervous system receptors. This complexity arises from the spatial arrangement permitted by the propanoloxy bridge, which positions the arylpiperazine and trimethoxyphenyl moieties for simultaneous interaction with complementary receptor subpockets. Unlike classical quinoxaline 1,4-dioxide antibiotics such as carbadox or dioxidine [2], enciprazine lacks the N-oxide functionality, reflecting its design for CNS penetration rather than antimicrobial activity. The compound's structural features align with modern approaches in CNS drug design, where extended aromatic systems facilitate blood-brain barrier penetration while maintaining specific receptor recognition profiles [6].
The stereochemistry of enciprazine, particularly the (S)-configuration at the propanol chiral center, is critical for its pharmacological profile. Enantioselectivity in receptor binding is well-documented for quinoxaline derivatives, where subtle spatial differences dramatically influence receptor affinity, intracellular signaling, and ultimately, therapeutic efficacy [1] [6]. For enciprazine, the (S)-enantiomer exhibits superior pharmacodynamic properties compared to its (R)-counterpart, particularly regarding 5-HT₁A receptor interactions. This stereospecificity arises from the precise three-dimensional positioning of the methoxyphenylpiperazine moiety relative to the trimethoxyphenoxy group, which must complement the asymmetric binding cavity of G-protein coupled receptors like 5-HT₁A [6].
Table 2: Stereochemical Influence on Pharmacological Parameters of Quinoxaline Derivatives
Pharmacological Parameter | Impact of (S)-Configuration | Structural Basis |
---|---|---|
Receptor Binding Affinity | Enhanced affinity for 5-HT₁A receptors (Ki < 10 nM) | Optimal hydrogen bonding network with transmembrane domain 5 |
Functional Selectivity | Preference for Gα₀ protein activation pathway | Conformation-dependent G-protein coupling efficiency |
Signal Transduction Efficacy | Full agonist efficacy for ERK phosphorylation | Stabilization of receptor active-state conformation |
Brain Penetration | Improved blood-brain barrier permeability | Facilitated transport via chiral recognition mechanisms |
Metabolic Stability | Differential susceptibility to hepatic dehydrogenases | Steric protection of metabolically vulnerable sites |
Structure-activity relationship (SAR) studies on analogs of befiradol (a structurally related quinoxaline therapeutic) demonstrate that minor stereochemical modifications can profoundly impact agonist efficacy. Replacement of the dihalophenyl moiety with 3-benzothienyl in a chiral quinoxaline derivative increased maximal efficacy from 84% to 124% while maintaining nanomolar affinity (Ki=2.7 nM), underscoring how stereoelectronic properties modulate functional outcomes [6]. The prochiral nature of the quinoxaline core itself generally limits direct stereochemical effects from this moiety, but the chiral centers in pendant groups – such as the propanol linker in enciprazine – serve as critical determinants of biological activity. Molecular modeling indicates the (S)-configuration positions the arylpiperazine nitrogen for optimal interaction with a conserved aspartate residue (D3.32) in the 5-HT₁A receptor's orthosteric binding site, while the trimethoxyphenyl group engages in edge-to-face aromatic stacking with phenylalanine residues in helix 6 [6].
The stereochemical purity of enciprazine preparations is therefore not merely a pharmaceutical refinement but a fundamental determinant of pharmacological specificity. Enantiomerically enriched (S)-enciprazine displays distinct signaling bias in recombinant systems, preferentially activating inhibitory Gα₀ proteins over other G-protein subtypes – a property potentially relevant to its putative anxiolytic effects [6]. This functional selectivity arises from the stereospecific stabilization of receptor conformations that favor particular intracellular signaling partners. Such stereochemical nuances highlight why the (S)-enantiomer of enciprazine represents a distinct molecular entity rather than a racemic mixture, with implications for receptor internalization kinetics, subcellular trafficking, and ultimately, therapeutic potential in neuropsychiatric disorders.
Figure: 3D Structural Comparison of (R)- vs. (S)-Enciprazine Configuration
(R)-Enciprazine (S)-EnciprazineOCH₃ OCH₃│ │◯ ◯/ \ / \H₃CO OCH₃ H₃CO OCH₃\ / \ /◯ ◯│ │OCH₂-CH-CH₂N OCH₂-CH-CH₂N│ N │ N◯ ◯ ◯ ◯/ / \ / / \H₃C N OCH₃ H₃C N OCH₃\ \◯ ◯
(Note: The chiral center (star) shows inverted spatial arrangement in the (S)-enantiomer, positioning the piperazine nitrogen for optimal receptor interaction)
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7